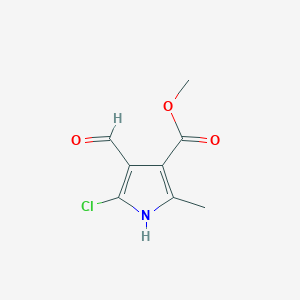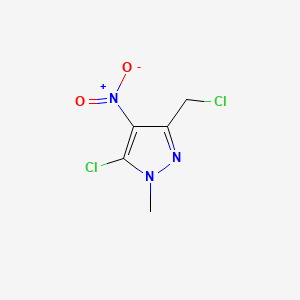
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 6-chloropyridine with a trifluoroethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the 6-chloropyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoroethanol group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroacetaldehyde.
Reduction: Formation of (1R)-1-(6-chloropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties enhance the efficacy and stability of the final products.
作用機序
The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- (1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol
- (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- (1R)-1-(6-fluoropyridin-3-yl)-2,2,2-trifluoroethanol
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The trifluoroethanol group also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC名 |
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
InChIキー |
SPONQQBDNAPFFT-ZCFIWIBFSA-N |
異性体SMILES |
C1=CC(=NC=C1[C@H](C(F)(F)F)O)Cl |
正規SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)








